2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate
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Overview
Description
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate is an organophosphorus compound It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a phosphate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a Wittig-Horner reaction mechanism, where the aldehyde is converted to the corresponding vinyl phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate ester group can inhibit enzyme activity by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate: Similar in structure but with an additional chloro substituent.
2-Chloro-4-fluorophenol: Contains a similar phenyl ring with chloro and fluoro substituents but lacks the phosphate ester group.
Uniqueness
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the presence of a phosphate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
64050-64-2 |
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Molecular Formula |
C12H14Cl2FO4P |
Molecular Weight |
343.11 g/mol |
IUPAC Name |
[(Z)-2-chloro-1-(4-chloro-2-fluorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl2FO4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI Key |
GRQGQYJGKUWSJE-WQLSENKSSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)F |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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